N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide
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Overview
Description
N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide is a complex organic compound that features two benzamide groups connected by an ethane-1,2-diylbis(azanediyl) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide typically involves the reaction of ethylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism by which N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. The pathways involved may include the inhibition of metalloproteases or the modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **N,N’-((Ethane-1,2-diylbis(azanediyl))bis(methylene))diphenol
- **N,N’-((Ethane-1,2-diylbis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(azanetriyl)tetrakis(N,N-dibutylacetamide)
Uniqueness
N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide is unique due to its specific structural features, which allow it to form stable complexes with metal ions and participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C20H26N4O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-[2-(2-benzamidoethylamino)ethylamino]ethyl]benzamide |
InChI |
InChI=1S/C20H26N4O2/c25-19(17-7-3-1-4-8-17)23-15-13-21-11-12-22-14-16-24-20(26)18-9-5-2-6-10-18/h1-10,21-22H,11-16H2,(H,23,25)(H,24,26) |
InChI Key |
RABDLALRKWJHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNCCNCCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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